ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE
Description
ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE is a piperidine-based compound with the molecular formula C₁₈H₂₄ClN₂O₃ and a molecular weight of 348.85 g/mol . Its structure includes:
- A piperidine ring substituted with an ethyl carboxylate group.
- A carbamoyl ethyl linker connecting the piperidine to a 3-chloro-2-methylphenyl group.
Studies suggest it may target enzymes or receptors involved in metabolic pathways or cellular signaling .
Properties
IUPAC Name |
ethyl 1-[3-(3-chloro-2-methylanilino)-3-oxopropyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-3-24-18(23)14-7-10-21(11-8-14)12-9-17(22)20-16-6-4-5-15(19)13(16)2/h4-6,14H,3,7-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINYNDHGPMMUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamate group: This step involves the reaction of the piperidine derivative with an isocyanate or carbamoyl chloride in the presence of a base.
Chlorination of the aromatic ring: The aromatic ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on molecular features , biological activity , and synthetic versatility .
Structural Analogues of Piperidine Carboxylates
| Compound Name | Molecular Formula | Key Structural Features | Biological Relevance |
|---|---|---|---|
| ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE | C₁₈H₂₄ClN₂O₃ | Piperidine + chloro-methylphenyl carbamoyl | Potential enzyme/receptor modulation |
| Ethyl 1-(2-methylphenyl)carbamate | C₁₁H₁₅NO₂ | Simple carbamate; lacks piperidine and chlorine | Limited bioactivity due to structural simplicity |
| Ethyl 1-(3-chlorophenyl)carbamate | C₁₀H₁₂ClNO₂ | Chlorinated phenyl group; no piperidine | Moderate reactivity in substitution reactions |
| ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE | C₁₅H₂₀FN₃O₃ | Piperidine + fluorophenylamino group | Enhanced binding affinity to molecular targets due to fluorine |
| Ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxylate | C₁₈H₂₄N₂O₃S | Thiophene + cyclopentane substituent | Altered lipophilicity and receptor interaction |
Key Observations:
- Chlorine and Methyl Substitution: The 3-chloro-2-methylphenyl group in the target compound improves hydrophobicity and target specificity compared to non-chlorinated analogs like Ethyl 1-(2-methylphenyl)carbamate .
- Piperidine Core: Piperidine derivatives generally exhibit enhanced pharmacokinetic profiles due to their ability to mimic natural alkaloids. For example, fluorophenyl-substituted piperidines (e.g., ) show stronger enzyme inhibition than non-aromatic analogs.
- Carbamoyl Linker : The carbamoyl ethyl group enables hydrogen bonding with biological targets, a feature absent in simpler esters like Ethyl 1-(3-chlorophenyl)carbamate .
Functional Group Variations and Pharmacological Impact
A. Chlorine Position and Bioactivity
- 3-Chloro-2-methylphenyl (target compound): Exhibits higher metabolic stability than 4-chloro analogs (e.g., ) due to steric hindrance from the methyl group, reducing oxidative degradation .
- 5-Chloro-2-methylphenyl (e.g., ): Altered receptor selectivity in pyrazole derivatives, highlighting the importance of substitution patterns.
B. Piperidine Modifications
- Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (intermediate in ): The bridged bicyclic structure increases rigidity, enhancing binding to muscarinic receptors (e.g., in umeclidinium bromide synthesis) but reducing synthetic accessibility compared to the target compound.
- Piperidine with Thiazole (e.g., N-(4-{2-[3-chloro-2-methylphenyl]carbamoyl}ethyl)-1,3-thiazol-2-amine ): The thiazole ring introduces π-stacking interactions , improving potency in kinase inhibition but increasing molecular weight.
C. Carbamate vs. Amide Linkers
- Carbamate-containing compounds (e.g., target compound) generally show slower hydrolysis in vivo compared to amides (e.g., ), prolonging half-life.
Industrial and Therapeutic Potential
- The compound’s balance of lipophilicity (LogP ~2.5) and polar surface area (~75 Ų) makes it a candidate for CNS drug development .
- Derivatives with fluorophenyl groups (e.g., ) are being explored for anti-inflammatory applications due to their COX-2 inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
